molecular formula C40H38N4O4 B12948663 2-(4-(2-(Cyclopentylamino)-1-(N-(2,3-dihydro-1H-inden-5-yl)-1,5-diphenyl-1H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetic acid

2-(4-(2-(Cyclopentylamino)-1-(N-(2,3-dihydro-1H-inden-5-yl)-1,5-diphenyl-1H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetic acid

Cat. No.: B12948663
M. Wt: 638.8 g/mol
InChI Key: XHFSTLKGPORBNI-UHFFFAOYSA-N
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Description

2-(4-(2-(Cyclopentylamino)-1-(N-(2,3-dihydro-1H-inden-5-yl)-1,5-diphenyl-1H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes cyclopentylamino, indenyl, and pyrazole groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(Cyclopentylamino)-1-(N-(2,3-dihydro-1H-inden-5-yl)-1,5-diphenyl-1H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include cyclopentylamine, indenyl derivatives, and pyrazole precursors. Reaction conditions often involve the use of solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(Cyclopentylamino)-1-(N-(2,3-dihydro-1H-inden-5-yl)-1,5-diphenyl-1H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium). Reaction conditions vary but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-(2-(Cyclopentylamino)-1-(N-(2,3-dihydro-1H-inden-5-yl)-1,5-diphenyl-1H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-(Cyclopentylamino)-1-(N-(2,3-dihydro-1H-inden-5-yl)-1,5-diphenyl-1H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetic acid
  • 2-(4-(2-(Cyclopentylamino)-1-(N-(2,3-dihydro-1H-inden-5-yl)-1,5-diphenyl-1H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)propanoic acid
  • 2-(4-(2-(Cyclopentylamino)-1-(N-(2,3-dihydro-1H-inden-5-yl)-1,5-diphenyl-1H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)butanoic acid

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of cyclopentylamino, indenyl, and pyrazole groups

Properties

Molecular Formula

C40H38N4O4

Molecular Weight

638.8 g/mol

IUPAC Name

2-[4-[2-(cyclopentylamino)-1-[2,3-dihydro-1H-inden-5-yl-(1,5-diphenylpyrazole-3-carbonyl)amino]-2-oxoethyl]phenyl]acetic acid

InChI

InChI=1S/C40H38N4O4/c45-37(46)24-27-18-20-30(21-19-27)38(39(47)41-32-14-7-8-15-32)43(34-23-22-28-12-9-13-31(28)25-34)40(48)35-26-36(29-10-3-1-4-11-29)44(42-35)33-16-5-2-6-17-33/h1-6,10-11,16-23,25-26,32,38H,7-9,12-15,24H2,(H,41,47)(H,45,46)

InChI Key

XHFSTLKGPORBNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C(C2=CC=C(C=C2)CC(=O)O)N(C3=CC4=C(CCC4)C=C3)C(=O)C5=NN(C(=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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